molecular formula C13H19BrCl2N2O B6091122 1-[3-(4-Bromo-2-chlorophenoxy)propyl]piperazine;hydrochloride

1-[3-(4-Bromo-2-chlorophenoxy)propyl]piperazine;hydrochloride

Cat. No.: B6091122
M. Wt: 370.1 g/mol
InChI Key: ZNZFYZOKAYCJSY-UHFFFAOYSA-N
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Description

1-[3-(4-Bromo-2-chlorophenoxy)propyl]piperazine;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Bromo-2-chlorophenoxy)propyl]piperazine;hydrochloride typically involves the reaction of 1-(3-chlorophenyl)piperazine hydrochloride with 3-chlorobromopropane in the presence of tetrabutylammonium bromide and potassium carbonate in acetonitrile under microwave irradiation . The reaction is followed by treatment with hydrogen chloride in 1,4-dioxane and acetone to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Bromo-2-chlorophenoxy)propyl]piperazine;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the aromatic ring.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[3-(4-Bromo-2-chlorophenoxy)propyl]piperazine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(4-Bromo-2-chlorophenoxy)propyl]piperazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are not well-characterized in the literature.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Bromo-2-chlorophenoxy)propyl]piperazine;hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other piperazine derivatives

Properties

IUPAC Name

1-[3-(4-bromo-2-chlorophenoxy)propyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrClN2O.ClH/c14-11-2-3-13(12(15)10-11)18-9-1-6-17-7-4-16-5-8-17;/h2-3,10,16H,1,4-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZFYZOKAYCJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCOC2=C(C=C(C=C2)Br)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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